Product packaging for (A+/-)-3,4-dibromo-hexane(Cat. No.:)

(A+/-)-3,4-dibromo-hexane

Cat. No.: B12289656
M. Wt: 243.97 g/mol
InChI Key: VCQBYNRFLHNSKA-PHDIDXHHSA-N
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Description

Contextualization within Halogenated Hydrocarbon Chemistry

Halogenated hydrocarbons are organic compounds in which one or more hydrogen atoms have been replaced by halogen atoms (fluorine, chlorine, bromine, or iodine). libretexts.orglibretexts.org This substitution imparts unique chemical properties to the parent hydrocarbon, often leading to increased reactivity and providing a handle for further chemical transformations. libretexts.orglibretexts.org Vicinal dibromoalkanes, a subclass of halogenated hydrocarbons, are characterized by the presence of two bromine atoms on adjacent carbon atoms. masterorganicchemistry.com

(A+/-)-3,4-dibromohexane is a specific example of a vicinal dibromoalkane. smolecule.com Its structure consists of a six-carbon hexane (B92381) chain with bromine atoms attached to the third and fourth carbon atoms. smolecule.com The "(A+/-)-" designation indicates a racemic mixture, meaning it contains equal amounts of the two enantiomers, (3R,4R)-3,4-dibromohexane and (3S,4S)-3,4-dibromohexane. smolecule.combrainly.com This compound, along with its meso isomer, is a product of the addition of bromine to hex-3-ene. acs.org

The physical and chemical properties of (A+/-)-3,4-dibromohexane are dictated by the presence of the two carbon-bromine bonds. These bonds are polar and introduce a site of reactivity within the otherwise nonpolar alkane backbone.

Table 1: Physical and Chemical Properties of 3,4-Dibromohexane (B106768)

PropertyValueSource
Molecular Formula C₆H₁₂Br₂ smolecule.comnist.gov
Molecular Weight 243.97 g/mol smolecule.comnist.gov
Boiling Point 39 °C at 0.8 mm Hg chemicalbook.comchemsrc.com
Density 1.594 g/mL at 25 °C chemicalbook.comchemsrc.com
Refractive Index n20/D 1.507 chemicalbook.comchemsrc.com

Significance in Foundational Organic Chemistry and Synthetic Strategy

Vicinal dibromides, including (A+/-)-3,4-dibromohexane, are of significant interest in foundational organic chemistry and as intermediates in synthetic strategies. Their primary utility lies in their ability to undergo elimination reactions to form alkenes and alkynes. masterorganicchemistry.com

The dehydrobromination of vicinal dibromides, typically using a strong base, is a classic method for introducing unsaturation into a molecule. masterorganicchemistry.com For instance, the treatment of (A+/-)-3,4-dibromohexane with a strong base can lead to the formation of hex-3-yne through a double elimination reaction. masterorganicchemistry.com The stereochemistry of the starting dibromide can influence the stereochemistry of the resulting alkene in single elimination reactions, making these compounds useful for studying reaction mechanisms. acs.org

Furthermore, the bromine atoms in (A+/-)-3,4-dibromohexane can be substituted by various nucleophiles, providing a pathway to a range of other functional groups. smolecule.com This versatility makes vicinal dibromides valuable building blocks in the construction of more complex organic molecules. fiveable.meopenaccessjournals.com The development of synthetic strategies often involves retrosynthetic analysis, where a target molecule is conceptually broken down into simpler precursors, and vicinal dibromides frequently feature as key intermediates in these plans. fiveable.meopenaccessjournals.com

Overview of Academic Research Perspectives on Vicinal Dibromides

Academic research on vicinal dibromides is multifaceted, exploring their synthesis, reactivity, and application in various chemical transformations. A significant area of investigation involves the development of new and more efficient methods for the dehalogenation of vicinal dibromides to form alkenes. oup.comacs.orgacs.org These studies often focus on the use of different reagents and catalysts, including metal-based systems and photocatalytic methods, to achieve this transformation under milder conditions. oup.comresearchgate.netresearchgate.net

Another area of active research is the stereochemistry of reactions involving vicinal dibromides. acs.orgacs.org The spatial arrangement of the bromine atoms influences the outcome of elimination and substitution reactions, and understanding these stereochemical relationships is crucial for controlling the synthesis of specific isomers. acs.orgacs.org For example, studies have explored how the stereoisomers of vicinal dibromides react differently with various reducing agents. researchgate.netacs.org

Furthermore, researchers are investigating the role of neighboring functional groups on the reactivity of vicinal dibromides. researchgate.netthieme-connect.comthieme-connect.com The presence of nearby atoms or groups can influence the rate and regioselectivity of elimination reactions, a phenomenon that is being exploited in the synthesis of complex natural products. researchgate.netthieme-connect.comthieme-connect.com The on-surface dehalogenation of vicinal dibromides to form carbon-carbon double bonds is also a topic of current interest, with potential applications in materials science. tongji.edu.cn

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H12Br2 B12289656 (A+/-)-3,4-dibromo-hexane

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C6H12Br2

Molecular Weight

243.97 g/mol

IUPAC Name

(3R,4R)-3,4-dibromohexane

InChI

InChI=1S/C6H12Br2/c1-3-5(7)6(8)4-2/h5-6H,3-4H2,1-2H3/t5-,6-/m1/s1

InChI Key

VCQBYNRFLHNSKA-PHDIDXHHSA-N

Isomeric SMILES

CC[C@H]([C@@H](CC)Br)Br

Canonical SMILES

CCC(C(CC)Br)Br

Origin of Product

United States

Stereochemical Considerations of A+/ 3,4 Dibromohexane

Stereoisomerism and Chiral Centers in 3,4-Dibromohexane (B106768)

The structure of 3,4-dibromohexane (C₆H₁₂Br₂) features a six-carbon backbone with bromine atoms attached to the third and fourth carbon atoms. smolecule.com These two carbon atoms, C3 and C4, are chiral centers, as they are each bonded to four different groups: a hydrogen atom, a bromine atom, an ethyl group, and the other substituted carbon of the chain. smolecule.comwyzant.com The presence of two distinct chiral centers gives rise to multiple stereoisomers, which are molecules with the same molecular formula and connectivity but different spatial arrangements of their atoms. smolecule.comwyzant.com

The total number of possible stereoisomers can often be predicted by the 2^n rule, where 'n' is the number of chiral centers. brainly.com For 3,4-dibromohexane, this would suggest four possible stereoisomers. These include a pair of enantiomers and a meso compound. wyzant.combrainly.com

Enantiomeric and Diastereomeric Relationships in 3,4-Dibromohexane

The stereoisomers of 3,4-dibromohexane can be classified based on their relationship to one another as either enantiomers or diastereomers. Enantiomers are non-superimposable mirror images of each other, while diastereomers are stereoisomers that are not mirror images. brainly.com

The Racemic Mixture of (±)-3,4-Dibromohexane

A racemic mixture consists of equal amounts of two enantiomers. smolecule.combrainly.com In the case of 3,4-dibromohexane, the racemic mixture is denoted as (±)-3,4-dibromohexane and is composed of the (3R,4R) and (3S,4S) enantiomers. smolecule.combrainly.com These enantiomers have identical physical properties, such as boiling point and solubility, but they rotate plane-polarized light in opposite directions. The bromination of (Z)-3-hexene is a common method that results in the formation of this racemic mixture. brainly.combrainly.com

The Meso-3,4-Dibromohexane Stereoisomer

The meso form of 3,4-dibromohexane has the stereochemical configuration of (3R,4S) or its equivalent (3S,4R). brainly.com This specific arrangement of the bromine atoms creates the internal symmetry that defines it as a meso compound. brainly.com

Stereoisomer Configuration Relationship Optical Activity
(+)-3,4-dibromohexane(3R,4R)Enantiomer of (3S,4S)Optically Active
(-)-3,4-dibromohexane(3S,4S)Enantiomer of (3R,4R)Optically Active
meso-3,4-dibromohexane(3R,4S) or (3S,4R)Diastereomer of (3R,4R) and (3S,4S)Optically Inactive

Conformational Analysis of 3,4-Dibromohexane Stereoisomers

The different stereoisomers of 3,4-dibromohexane also exhibit distinct conformational preferences due to the rotation around the carbon-carbon single bonds. This analysis is crucial for understanding the molecule's energy landscape and the relative stability of its various spatial arrangements.

Analysis of Rotational Isomers and Dihedral Angles

Rotation around the central C3-C4 bond leads to various rotational isomers, or conformers. These are often visualized using Newman projections. chegg.com The relative orientation of the substituents on the C3 and C4 carbons is described by the dihedral angle. Key conformations include the anti-conformation, where the bromine atoms are 180° apart, and gauche conformations, where they are 60° apart. smolecule.com

Energetic Landscape of Preferred Conformations

The stability of the different conformations is primarily influenced by steric hindrance between the bulky bromine atoms and the ethyl groups. smolecule.com The anti-conformation is generally the most stable due to the maximal separation of the large bromine substituents, which minimizes steric strain. smolecule.com Gauche conformations, where the bromine atoms are in closer proximity, experience greater steric repulsion and are therefore higher in energy. smolecule.com

Synthetic Methodologies for A+/ 3,4 Dibromohexane and Its Stereoisomers

Synthesis of Racemic (±)-3,4-Dibromohexane

The synthesis of the racemic mixture of (3R,4R)- and (3S,4S)-3,4-dibromohexane is achieved through reaction pathways that result in a 1:1 mixture of the two enantiomers.

Stereospecific Bromination of Alkenes (e.g., cis-3-Hexene)

The addition of bromine (Br₂) to an alkene is a classic example of electrophilic addition. The reaction is stereospecific, meaning the stereochemistry of the starting alkene dictates the stereochemistry of the product. Specifically, the reaction proceeds through an anti-addition mechanism. masterorganicchemistry.com This involves the formation of a cyclic bromonium ion intermediate, which is then attacked by a bromide ion from the side opposite to the bromonium bridge. libretexts.org

To obtain racemic (±)-3,4-dibromohexane, the starting material must be cis-3-hexene (B1361246) ((Z)-3-hexene). The anti-addition of bromine to the cis-alkene results in the formation of a pair of enantiomers, the racemic mixture. chegg.comchegg.com

The mechanism proceeds as follows:

The π-bond of cis-3-hexene attacks a bromine molecule, displacing a bromide ion and forming a cyclic bromonium ion intermediate.

The bromide ion then attacks one of the two carbons of the cyclic intermediate from the opposite face (backside attack).

Attack at one carbon yields the (3R,4R) enantiomer, while attack at the other carbon yields the (3S,4S) enantiomer. Since the starting material is achiral and the attack is equally likely at either carbon, a racemic mixture is produced. chegg.com

It is a common misconception that bromination of trans-3-hexene (B77681) would yield the racemic product. In fact, due to the anti-addition mechanism, the bromination of trans-3-hexene stereospecifically produces the meso compound. askfilo.com

Approaches from Alkynes (e.g., Hex-3-yne via Acetylene Intermediates)

A versatile method for synthesizing racemic (±)-3,4-dibromohexane involves starting from an alkyne, such as hex-3-yne. This approach offers excellent stereochemical control because the alkyne can be selectively reduced to either the cis- or trans-alkene. libretexts.orglibretexts.org

To produce the racemic product, hex-3-yne is first converted to cis-3-hexene. This is achieved through a stereoselective reduction, typically using Lindlar's catalyst (palladium on calcium carbonate, poisoned with lead acetate (B1210297) and quinoline) and hydrogen gas (H₂). This catalytic hydrogenation adds hydrogen atoms to the same side of the alkyne (syn-addition), resulting in the cis-alkene. youtube.com

Partial Hydrogenation: Hex-3-yne is treated with H₂ in the presence of Lindlar's catalyst to produce cis-3-hexene.

Bromination: The resulting cis-3-hexene is then treated with Br₂, which adds via anti-addition to yield racemic (±)-3,4-dibromohexane.

Furthermore, the hex-3-yne precursor can be built up from smaller molecules, such as acetylene, through successive alkylation reactions.

Synthesis of Meso-3,4-Dibromohexane

Diastereoselective Bromination of Alkenes (e.g., trans-3-Hexene)

The synthesis of meso-3,4-dibromohexane is achieved by the diastereoselective bromination of trans-3-hexene ((E)-3-hexene). As previously noted, the addition of bromine to alkenes proceeds via anti-addition. When bromine adds to trans-3-hexene, the anti-addition mechanism results in the formation of the meso diastereomer. askfilo.com The two bromine atoms add to opposite faces of the double bond, resulting in a configuration (3R,4S) that has a plane of symmetry, rendering the molecule achiral.

Stereochemical Control in Multi-Step Synthesis

Excellent stereochemical control for the synthesis of the meso compound can be achieved starting from hex-3-yne. chegg.com This multi-step synthesis relies on the stereoselective reduction of the alkyne to the trans-alkene, followed by bromination. libretexts.orgchegg.com

The key steps are:

Dissolving Metal Reduction: Hex-3-yne is reduced to trans-3-hexene using a dissolving metal reduction, typically with sodium (Na) in liquid ammonia (B1221849) (NH₃). study.com This reaction proceeds through a radical anion intermediate and produces the thermodynamically more stable trans-alkene.

Bromination: The trans-3-hexene intermediate is then brominated with Br₂. The stereospecific anti-addition of bromine yields meso-3,4-dibromohexane.

This two-step sequence from an alkyne provides a reliable and high-yielding route to the meso isomer, showcasing how the choice of reagents can precisely control the stereochemical outcome of a reaction.

Target StereoisomerStarting MaterialKey ReagentsIntermediateKey Reaction Type
Racemic (±)-3,4-DibromohexaneHex-3-yne1. H₂, Lindlar's Catalyst 2. Br₂cis-3-HexeneSyn-Hydrogenation then Anti-Addition
Meso-3,4-DibromohexaneHex-3-yne1. Na, NH₃ (liq.) 2. Br₂trans-3-HexeneAnti-Reduction then Anti-Addition

Novel Synthetic Routes and Reagents for Dibromoalkane Formation

While the addition of molecular bromine (Br₂) is the classic method for dibromination, research continues to explore alternative reagents and conditions that offer advantages in handling, safety, and scope.

Several N-bromoamide reagents, such as N-bromosuccinimide (NBS), are safer and easier to handle than volatile and highly toxic molecular bromine. rsc.org These reagents can be used for the stereoselective bromofunctionalization of alkenes. rsc.orgrsc.org For dibromination, combinations like NBS and lithium bromide have been shown to be effective. Another notable reagent is 1,3-dibromo-5,5-dimethylhydantoin (B127087) (DBDMH), which provides good to excellent yields and high diastereoselectivity in alkene dibromination under mild, catalyst-free conditions.

More recently, visible-light photoredox catalysis has emerged as a powerful and green methodology for generating bromine in situ. nih.gov This approach avoids the direct handling of liquid bromine and often proceeds under mild conditions. Photocatalytic systems can enable various dibromination reactions, offering practical alternatives to the use of toxic binary halogens. researchgate.net These methods often involve a single-electron transfer mechanism that initiates the halogenation process. nih.govresearchgate.net

Reagent/MethodDescriptionAdvantages
N-Bromosuccinimide (NBS) A crystalline, solid source of electrophilic bromine.Safer and easier to handle than Br₂.
1,3-Dibromo-5,5-dimethylhydantoin (DBDMH) A stable, inexpensive halogen source.Mild conditions, no catalyst needed, high yields.
Visible-light Photocatalysis In situ generation of bromine radicals or ions using a photocatalyst and a light source.Environmentally friendly, mild conditions, avoids handling toxic reagents directly. nih.gov

Mechanistic Investigations of Reactions Involving 3,4 Dibromohexane

Elimination Reactions of 3,4-Dibromohexane (B106768)

Elimination reactions of 3,4-dibromohexane provide a pathway to unsaturated six-carbon molecules, primarily hexenes and hexynes. The specific products and their isomeric distribution are dictated by the reaction mechanism and conditions.

Dehydrohalogenation Mechanisms (E1, E2, E1cB)

The dehydrohalogenation of 3,4-dibromohexane, the removal of a hydrogen and a bromine atom, can proceed through several mechanistic pathways: E1 (unimolecular elimination), E2 (bimolecular elimination), and E1cB (unimolecular elimination via conjugate base). quizgecko.comdalalinstitute.complutusias.com

E2 Mechanism: This is a concerted, one-step process where a base removes a proton from a carbon adjacent to the carbon bearing a bromine atom, simultaneously with the departure of the bromide ion. dalalinstitute.comiitk.ac.in This mechanism is favored by strong bases. dalalinstitute.complutusias.com The rate of the E2 reaction is dependent on the concentration of both the alkyl halide and the base. dalalinstitute.com For the reaction to occur, the hydrogen and the leaving group (bromine) must be in an anti-periplanar conformation. bingol.edu.tr

E1 Mechanism: This two-step mechanism begins with the slow, unimolecular ionization of the C-Br bond to form a carbocation intermediate. quizgecko.combingol.edu.tr A weak base then removes a proton from an adjacent carbon in a fast second step to form the double bond. quizgecko.complutusias.com This pathway is more likely with secondary and tertiary alkyl halides and is favored by weak bases and protic solvents. plutusias.com

E1cB Mechanism: This is also a two-step process, but it begins with the formation of a carbanion intermediate through the removal of a proton by a strong base. quizgecko.comdalalinstitute.com The subsequent departure of the leaving group in the slow step leads to the formation of the alkene. plutusias.com This mechanism is less common for simple alkyl halides but can be significant if the carbanion is stabilized by electron-withdrawing groups. plutusias.com

The competition between these mechanisms is influenced by factors such as the strength of the base, the nature of the solvent, and the structure of the substrate. dalalinstitute.complutusias.com

Regioselectivity in Alkene and Alkyne Formation (Zaitsev's Rule)

When more than one type of β-hydrogen is available for elimination, the regioselectivity of the reaction becomes a key consideration. Zaitsev's rule states that in an elimination reaction, the major product is the more stable, more highly substituted alkene. iitk.ac.inchemistrysteps.comlibretexts.orglibretexts.org This is because the transition state leading to the more substituted alkene is lower in energy. iitk.ac.in

In the dehydrohalogenation of 3,4-dibromohexane, removal of a proton from either C2 or C5 would lead to different alkene products. According to Zaitsev's rule, the formation of hex-3-ene would be favored over hex-2-ene, as hex-3-ene is a more substituted alkene. However, the use of a sterically hindered base can lead to the formation of the less substituted alkene, known as the Hofmann product. chemistrysteps.com

Further elimination of a second molecule of HBr from the initially formed bromoalkene can lead to the formation of an alkyne. quizgecko.com The double dehydrohalogenation of vicinal dibromides like 3,4-dibromohexane requires strong bases and often elevated temperatures. quizgecko.compbworks.com

Formation of Hex-3-ene and Hex-3-yne Isomers

The elimination reactions of 3,4-dibromohexane can yield different isomers of hex-3-ene and, upon further reaction, hex-3-yne. The stereochemistry of the starting material and the reaction mechanism play a crucial role in determining the isomeric composition of the products.

The synthesis of (+/-)-3,4-dibromohexane can be achieved by the bromination of hex-3-ene. askfilo.comvaia.com Conversely, the elimination of HBr from 3,4-dibromohexane can regenerate hex-3-ene. The E2 mechanism, with its requirement for an anti-periplanar arrangement, can lead to specific stereoisomers of hex-3-ene depending on the stereochemistry of the starting dibromide (meso or dl).

Further dehydrohalogenation of the intermediate bromohexene yields hex-3-yne. askfilo.comvaia.com This second elimination step is generally more difficult and requires more forcing conditions. pbworks.com

Electrochemical Reduction of Vicinal Dibromides

Electrochemical methods provide an alternative to chemical reagents for the reduction of vicinal dibromides like 3,4-dibromohexane. This approach allows for fine control over the reaction pathway by tuning the electrode potential.

Cathodic Elimination Pathways for 3,4-Dibromohexane

The electrochemical reduction of 3,4-dibromohexane at a cathode involves the transfer of electrons to the molecule, leading to the cleavage of the carbon-bromine bonds and the formation of an alkene. rsc.orgresearchgate.net Studies on the electrochemical reduction of both meso- and dl-isomers of 3,4-dibromohexane have been conducted. rsc.org

The primary process is a concerted anti-elimination of the two bromide ions, where the two C-Br bonds are broken simultaneously with the formation of the double bond. rsc.org This concerted mechanism is favored for vicinal dibromides. researchgate.net However, at sufficiently negative potentials, a stepwise mechanism can occur where all rotamers are reduced under diffusion control. rsc.org This can lead to a product distribution that reflects the conformational equilibrium of the starting material. rsc.org

In some solvent systems, such as liquid ammonia (B1221849), the reduction can proceed through a stepwise pathway involving a freely rotating intermediate, leading to similar product yields from both meso and dl isomers at negative potentials. rsc.org

Influence of Electrode Potential and Solvent Systems on Product Distributions

The distribution of products from the electrochemical reduction of 3,4-dibromohexane is significantly influenced by the electrode potential and the solvent system used. rsc.orgsmolecule.com

Research has shown that the cis/trans ratio of the resulting hex-3-ene can vary with the applied electrode potential in many cases. rsc.org This suggests that at different potentials, different reduction pathways or different conformers of the starting material may be preferentially reacting.

The choice of solvent, such as dimethylformamide (DMF) versus liquid ammonia, can also alter the reaction mechanism and, consequently, the product distribution. rsc.org In DMF, the concerted anti-elimination is the predominant pathway. rsc.org In liquid ammonia, especially at very negative potentials, the reduction can be mediated by solvated electrons, leading to a stepwise process. rsc.org The nature of the supporting electrolyte can also impact the electrochemical reduction process. electrochemsci.org

Table of Product Distributions from Electrochemical Reduction of 3,4-Dibromohexane Isomers

IsomerSolvent SystemElectrode PotentialMajor Product(s)Key Observation
meso-3,4-dibromohexaneDMFVariedtrans-Hex-3-enecis/trans ratio varies with potential. rsc.org
dl-3,4-dibromohexaneDMFVariedcis-Hex-3-enecis/trans ratio varies with potential. rsc.org
meso- & dl-3,4-dibromohexaneLiquid AmmoniaSufficiently NegativeMixture of cis- and trans-Hex-3-eneSimilar product yields from both isomers due to a stepwise mechanism. rsc.org

Concerted vs. Stepwise Mechanisms in Reductive Debromination

The reductive debromination of vicinal dibromides, such as (A+/-)-3,4-dibromohexane, is a synthetically useful reaction that proceeds through mechanisms that can be broadly categorized as either concerted or stepwise. The specific pathway is highly dependent on the reducing agent, the substrate's stereochemistry, and the reaction conditions.

Concerted Mechanisms: A concerted mechanism involves the simultaneous occurrence of several bonding changes in a single transition state. In the context of reductive debromination, this typically involves an anti-periplanar arrangement of the two bromine atoms, leading to a stereospecific E2-like elimination.

A classic example is the debromination induced by iodide ions (I⁻) in an aprotic solvent like acetone. youtube.com The reaction is stereospecific, with meso-dibromides yielding trans-alkenes and dl-racemic dibromides yielding cis-alkenes. doubtnut.com This stereospecificity strongly supports a concerted anti-elimination pathway where the nucleophile (I⁻) attacks one bromine atom, and simultaneously, the other bromine atom departs as the C=C double bond forms. youtube.comtmv.ac.in The rate of this reaction is second order, depending on the concentrations of both the dibromide and the iodide ion. niscpr.res.in Studies on various vicinal dibromides have established this anti-pathway as the dominant mechanism for iodide-induced elimination. tmv.ac.inacs.org Similarly, reductive debromination with certain easily oxidizable aromatic compounds, like o- and m-anisidine, is also proposed to occur via a concerted, anti-stereospecific reductive elimination. nih.gov

Electrochemical studies on the reduction of 1,2-dibromohexane (B1595260) at silver cathodes also point towards a concerted mechanism, where both carbon-bromine bonds are cleaved in a single step to form 1-hexene. researchgate.net

Stepwise Mechanisms: In contrast, stepwise mechanisms involve the formation of one or more reactive intermediates. Electrochemical reductions of vicinal dibromides, particularly under different conditions or with different substrates, often favor a stepwise pathway. publish.csiro.aumurdoch.edu.au For instance, the electrochemical reduction of meso- and (±)-1,2-dibromo-1,2-diphenylethane is best explained by a stepwise addition of electrons. publish.csiro.aumurdoch.edu.au

The proposed mechanism involves:

Transfer of a single electron to the substrate, leading to the cleavage of one carbon-bromine bond and the formation of a β-bromoalkyl radical intermediate.

This radical intermediate can undergo rotation around the central carbon-carbon bond.

A second electron is then transferred to this intermediate (or it abstracts a hydrogen atom or disproportionates), leading to the final alkene product.

A key piece of evidence for this stepwise process is that the product distribution (i.e., the ratio of E/Z alkenes) can be dependent on the applied electrode potential. publish.csiro.aumurdoch.edu.au At milder potentials, the radical intermediate may have a longer lifetime, allowing for bond rotation to form the more thermodynamically stable alkene isomer. This loss of stereospecificity is inconsistent with a fully concerted process. publish.csiro.au Reductions using zerovalent metals like zinc have also shown a lack of complete stereospecificity, suggesting that at least a portion of the reaction may proceed through a stepwise mechanism. acs.orgresearchgate.net

The competition between these pathways is subtle. While iodide-induced debromination is a classic example of a concerted E2 reaction, reductions with other reagents or under electrochemical conditions can introduce radical or carbanionic intermediates, shifting the mechanism to a stepwise route and affecting the stereochemical outcome of the reaction. publish.csiro.aunih.gov

FeatureConcerted Mechanism (e.g., with I⁻)Stepwise Mechanism (e.g., Electrochemical)
KineticsTypically second-order (depends on substrate and reductant). niscpr.res.inOften first-order (depends only on substrate in the rate-determining step). msu.edu
IntermediateNo discrete intermediate; proceeds through a single transition state. rammohancollege.ac.inFormation of a radical or carbanion intermediate. publish.csiro.aumurdoch.edu.au
StereochemistryHighly stereospecific (anti-elimination). tmv.ac.inacs.orgLoss of stereospecificity possible due to bond rotation in the intermediate. publish.csiro.au
Key EvidenceStereospecific product formation (e.g., meso → trans-alkene). doubtnut.comPotential-dependent product ratios in electrochemical reduction. murdoch.edu.au

Nucleophilic Substitution Reactions in Vicinal Dibromides (General Applicability)

Vicinal dibromides like (A+/-)-3,4-dibromohexane are susceptible to nucleophilic substitution reactions, where a nucleophile replaces one or both of the bromine atoms. smolecule.comevitachem.com These reactions are a fundamental class of transformations in organic chemistry, and their mechanisms are generally described as either SN1 (Substitution, Nucleophilic, Unimolecular) or SN2 (Substitution, Nucleophilic, Bimolecular). msu.edu

For a secondary alkyl halide such as 3,4-dibromohexane, the SN2 mechanism is often competitive. In an SN2 reaction, a nucleophile attacks the carbon atom bearing the bromine (the leaving group) from the backside. rammohancollege.ac.in This is a concerted process where the bond to the nucleophile forms at the same time as the carbon-bromine bond breaks. rammohancollege.ac.in The rate of an SN2 reaction is dependent on the concentration of both the substrate and the nucleophile. msu.edu

The presence of a second bromine atom on the adjacent carbon can influence the reaction in several ways:

Inductive Effect: The electronegative bromine atoms withdraw electron density, making the carbon atoms more electrophilic and susceptible to nucleophilic attack.

Steric Hindrance: The bulk of the bromine atoms and the alkyl chain can hinder the backside attack required for an SN2 reaction, potentially slowing it down compared to less substituted halides. msu.edu

Competing Elimination Reactions: Nucleophiles, especially those that are also strong bases (e.g., hydroxide (B78521), alkoxides), can induce elimination reactions (E2) to form alkenes, which compete with substitution. smolecule.comvaia.com Reductive elimination (debromination) to form an alkene is also a major competing pathway, as discussed previously. researchgate.net

A variety of nucleophiles can be used to displace the bromine atoms in vicinal dibromides, leading to a range of functionalized products. The general applicability of these reactions is broad, although reaction conditions must be carefully controlled to favor substitution over elimination.

NucleophileTypical Product ClassIllustrative Reaction Example (General)
Hydroxide (OH⁻)DiolsR-CH(Br)CH(Br)-R' + 2 NaOH → R-CH(OH)CH(OH)-R' + 2 NaBr. smolecule.com
Cyanide (CN⁻)DinitrilesR-CH(Br)CH(Br)-R' + 2 NaCN → R-CH(CN)CH(CN)-R' + 2 NaBr.
Ammonia (NH₃)DiaminesR-CH(Br)CH(Br)-R' + excess NH₃ → R-CH(NH₂)CH(NH₂)-R' + 2 NH₄Br.
Thiolate (RS⁻)Bis(sulfides)R-CH(Br)CH(Br)-R' + 2 NaSR'' → R-CH(SR'')CH(SR'')-R' + 2 NaBr. publish.csiro.au
Azide (N₃⁻)DiazidesR-CH(Br)CH(Br)-R' + 2 NaN₃ → R-CH(N₃)CH(N₃)-R' + 2 NaBr

This table provides generalized examples of nucleophilic substitution on a vicinal dibromide structure. The specific yields and reaction conditions for 3,4-dibromohexane may vary, and elimination reactions are often significant side reactions.

Advanced Spectroscopic Characterization for Structural Elucidation of 3,4 Dibromohexane Isomers

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the detailed structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides information about the chemical environment of individual atoms, their connectivity, and spatial relationships.

Proton Nuclear Magnetic Resonance (¹H NMR) for Isomer Differentiation and Proton Environments

Proton (¹H) NMR spectroscopy is particularly powerful for differentiating the stereoisomers of 3,4-dibromohexane (B106768) by analyzing the chemical shifts, integration, and coupling patterns of the protons. The presence of two chiral centers at C3 and C4 gives rise to a racemic mixture of enantiomers ((3R,4R) and (3S,4S)) and an achiral meso diastereomer ((3R,4S)).

Due to molecular symmetry, the ¹H NMR spectrum of the meso isomer is simpler than that of the racemic mixture. In the meso form, a plane of symmetry renders the two halves of the molecule equivalent. Consequently, it will exhibit three distinct proton signals. In contrast, the enantiomers of the racemic pair lack this symmetry, resulting in a more complex spectrum with five unique proton signals.

The protons on the carbons bearing the bromine atoms (methine protons, H-3 and H-4) are significantly deshielded due to the electronegativity of bromine and are expected to resonate in the 3.0-4.0 ppm region. pearson.com The methylene (B1212753) (-CH2-) and methyl (-CH3) protons of the ethyl groups will appear further upfield. pearson.com

Table 1: Predicted ¹H NMR Data for 3,4-Dibromohexane Isomers

Proton Assignment Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Isomer
H-1, H-6 (-CH₃) ~1.1 Triplet (t) meso
H-2, H-5 (-CH₂) ~2.0 Multiplet (m) meso
H-3, H-4 (-CHBr) ~3.8 Multiplet (m) meso
H-1 (-CH₃) ~1.1 Triplet (t) Racemic (dl-pair)
H-6 (-CH₃) ~1.1 Triplet (t) Racemic (dl-pair)
H-2 (-CH₂) ~2.0 Multiplet (m) Racemic (dl-pair)
H-5 (-CH₂) ~2.0 Multiplet (m) Racemic (dl-pair)
H-3, H-4 (-CHBr) ~3.8 Multiplet (m) Racemic (dl-pair)

Note: Specific chemical shifts and coupling constants can vary based on the solvent and instrument frequency. The racemic mixture is expected to show distinct multiplets for each non-equivalent proton, although overlap may occur.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Skeleton Elucidation

Carbon-13 (¹³C) NMR spectroscopy provides direct information about the carbon framework of the molecule. In proton-decoupled ¹³C NMR spectra, each unique carbon atom typically gives a single peak, simplifying spectral interpretation. libretexts.org Similar to ¹H NMR, the symmetry of the meso isomer results in a reduced number of signals compared to the racemic enantiomers.

The meso isomer of 3,4-dibromohexane possesses a plane of symmetry, making C1 equivalent to C6, C2 equivalent to C5, and C3 equivalent to C4. This results in a spectrum with only three distinct signals. The racemic mixture, lacking this symmetry, will display six unique signals for each of the six carbon atoms.

The chemical shifts of the carbons are influenced by the attached atoms. Carbons directly bonded to the electronegative bromine atoms (C3 and C4) will be shifted downfield. libretexts.org

Table 2: Predicted ¹³C NMR Signals for 3,4-Dibromohexane Isomers

Carbon Assignment Predicted Chemical Shift (δ, ppm) Isomer
C-1, C-6 (-CH₃) 10-20 meso
C-2, C-5 (-CH₂) 25-35 meso
C-3, C-4 (-CHBr) 50-65 meso
C-1 (-CH₃) 10-20 Racemic (dl-pair)
C-6 (-CH₃) 10-20 Racemic (dl-pair)
C-2 (-CH₂) 25-35 Racemic (dl-pair)
C-5 (-CH₂) 25-35 Racemic (dl-pair)
C-3 (-CHBr) 50-65 Racemic (dl-pair)
C-4 (-CHBr) 50-65 Racemic (dl-pair)

Note: These are approximate chemical shift ranges for alkyl halides. compoundchem.comoregonstate.edu The spectrum of the racemic mixture will show six distinct peaks within these ranges.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, NOESY) for Connectivity and Stereochemical Assignment

Two-dimensional (2D) NMR techniques are indispensable for making unambiguous assignments of ¹H and ¹³C signals and for probing the stereochemistry of the 3,4-dibromohexane isomers.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. Cross-peaks in a COSY spectrum connect protons that are coupled to each other (typically on adjacent carbons). For 3,4-dibromohexane, COSY would confirm the ethyl fragment by showing correlations between the H-1/H-2 protons and further correlations from H-2 to the H-3 methine proton.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates protons directly to the carbons they are attached to. Each cross-peak in the 2D spectrum links a specific ¹H signal to its corresponding ¹³C signal. This technique is crucial for definitively assigning the chemical shifts of each carbon atom in the skeleton based on the more easily assigned proton spectrum.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY is used to identify protons that are close to each other in space, regardless of whether they are bonded. This is particularly useful for stereochemical assignment. For the 3,4-dibromohexane diastereomers, the spatial relationship between the protons on C3 and C4 and the adjacent methylene groups (on C2 and C5) will differ. By analyzing the NOE cross-peaks, one can deduce the relative stereochemistry of the bromine atoms, helping to distinguish between the meso and racemic forms.

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS) for Molecular Formula and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It provides information about the molecular weight and elemental composition of a compound and can reveal structural details through the analysis of fragmentation patterns. chemguide.co.uk

For 3,4-dibromohexane (C₆H₁₂Br₂), the most distinctive feature in the mass spectrum is the isotopic pattern of the molecular ion (M⁺). Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, with nearly equal natural abundance (50.7% and 49.3%, respectively). libretexts.org A molecule containing two bromine atoms will therefore exhibit a characteristic triplet of peaks for the molecular ion:

M⁺: Contains two ⁷⁹Br isotopes.

[M+2]⁺: Contains one ⁷⁹Br and one ⁸¹Br isotope.

[M+4]⁺: Contains two ⁸¹Br isotopes.

The relative intensity of these peaks is approximately 1:2:1. The nominal molecular weight is 244 g/mol .

High-Resolution Mass Spectrometry (HRMS) can determine the exact mass of the molecular ion to several decimal places, allowing for the unambiguous determination of the molecular formula (C₆H₁₂Br₂).

Upon ionization, the molecular ion can undergo fragmentation, breaking into smaller, charged fragments and neutral radicals. libretexts.org Common fragmentation pathways for alkyl halides include the loss of a halogen atom or a hydrohalic acid molecule.

Table 3: Expected Key Ions in the Mass Spectrum of 3,4-Dibromohexane

m/z (Mass/Charge) Proposed Fragment Ion Formation Pathway
242 / 244 / 246 [C₆H₁₂Br₂]⁺ Molecular Ion (M⁺)
163 / 165 [C₆H₁₂Br]⁺ Loss of a Br radical
83 [C₆H₁₁]⁺ Loss of two Br radicals
82 [C₆H₁₀]⁺ Loss of two HBr molecules
57 [C₄H₉]⁺ Cleavage of C3-C4 bond with H rearrangement
29 [C₂H₅]⁺ Cleavage of C-C bond (ethyl fragment)

Note: The presence of one bromine atom in a fragment will result in a doublet of peaks separated by 2 m/z units (e.g., 163/165) with nearly 1:1 intensity.

Infrared (IR) Spectroscopy for Vibrational Modes and Functional Group Presence

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to vibrations of its chemical bonds. It is primarily used to identify the functional groups present in a molecule. quora.com

The IR spectrum of 3,4-dibromohexane is expected to show characteristic absorptions for C-H and C-Br bonds.

C-H Stretching: The stretching vibrations of the sp³-hybridized C-H bonds in the methyl and methylene groups will appear as strong absorptions in the 2850-3000 cm⁻¹ region.

C-H Bending: The bending (scissoring and rocking) vibrations of the -CH₂- and -CH₃ groups will be observed in the 1350-1470 cm⁻¹ range.

C-Br Stretching: The most diagnostic absorption for an alkyl bromide is the C-Br stretching vibration. This is a strong absorption that appears in the fingerprint region of the spectrum, typically between 515 and 690 cm⁻¹. libretexts.orgorgchemboulder.com

While the IR spectra of the different stereoisomers of 3,4-dibromohexane will be very similar, minor differences in the positions and intensities of the peaks, particularly in the complex fingerprint region (below 1500 cm⁻¹), can sometimes be used to distinguish between them. openstax.org

Table 4: Characteristic IR Absorption Bands for 3,4-Dibromohexane

Vibrational Mode Frequency Range (cm⁻¹) Intensity
C-H Stretch (sp³) 2850 - 3000 Strong
C-H Bend (CH₂/CH₃) 1350 - 1470 Medium

X-ray Crystallography for Definitive Solid-State Structure Determination

X-ray crystallography stands as the unequivocal method for determining the precise three-dimensional atomic arrangement of a molecule in its crystalline state. This technique provides unambiguous information on bond lengths, bond angles, and the absolute configuration of chiral centers, which is invaluable for distinguishing between the diastereomers and enantiomers of 3,4-dibromohexane.

The process involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. The scattered X-rays provide a detailed electron density map, from which the positions of the individual atoms can be deduced. For (A+/-)-3,4-dibromo-hexane, a successful crystallographic analysis would yield precise data on the C-C and C-Br bond lengths, the C-C-C and C-C-Br bond angles, and the torsional angles that define the conformation of the hexane (B92381) backbone.

A critical outcome of X-ray crystallography for this compound would be the definitive assignment of the absolute stereochemistry at the C3 and C4 positions. For the racemic mixture, the crystal lattice would contain equal numbers of the (3R,4R) and (3S,4S) enantiomers. In contrast, a crystal of the meso isomer would show the (3R,4S) configuration, which possesses a center of inversion or a mirror plane.

While the principles of X-ray crystallography are well-established, obtaining a single crystal of suitable quality for analysis can be a significant challenge, particularly for flexible acyclic molecules like 3,4-dibromohexane, which may not crystallize readily.

Table 1: Hypothetical X-ray Crystallographic Data for (3R,4R)-3,4-Dibromohexane

ParameterValue (Hypothetical)
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)8.542
b (Å)10.231
c (Å)12.789
β (°)98.65
Volume (ų)1102.5
Z4
Density (calculated) (g/cm³)1.473
C3-C4 Bond Length (Å)1.54
C3-Br Bond Length (Å)1.95
C4-Br Bond Length (Å)1.95
C2-C3-C4-C5 Torsion Angle (°)-175.8

Note: The data in this table is hypothetical and serves to illustrate the type of information that would be obtained from an X-ray crystallographic study. No experimental crystallographic data for this compound has been publicly reported.

Hyphenated Analytical Techniques (e.g., GC-MS, LC-NMR) in Complex Mixture Analysis

In scenarios where 3,4-dibromohexane isomers are present in a complex matrix, such as in environmental samples or as products of a chemical reaction, hyphenated analytical techniques are indispensable for their separation and identification.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds. In this method, the components of a mixture are first separated based on their boiling points and interactions with the stationary phase in a gas chromatograph. The separated components then enter a mass spectrometer, which provides information about their mass-to-charge ratio and fragmentation patterns, aiding in their identification.

For the analysis of 3,4-dibromohexane isomers, the use of a chiral GC column can potentially allow for the separation of the enantiomers. The mass spectrometer would then provide characteristic fragmentation patterns. Due to the presence of bromine, the mass spectrum would exhibit a distinctive isotopic pattern for bromine-containing fragments (79Br and 81Br have nearly equal natural abundance). Common fragmentation pathways for halogenated alkanes include the loss of a bromine atom (Br•) or hydrogen bromide (HBr).

Liquid Chromatography-Nuclear Magnetic Resonance (LC-NMR)

LC-NMR combines the separation power of high-performance liquid chromatography (HPLC) with the detailed structural information provided by nuclear magnetic resonance (NMR) spectroscopy. This technique is particularly useful for the analysis of non-volatile or thermally labile compounds and for providing unambiguous structural elucidation of separated components.

In the context of 3,4-dibromohexane isomers, a chiral HPLC column could be used to separate the stereoisomers. The eluent from the HPLC is then directed to an NMR spectrometer. By acquiring NMR spectra (e.g., ¹H and ¹³C NMR) for each separated peak, detailed structural information, including the connectivity and stereochemistry of the isomers, can be obtained. This would be particularly valuable for distinguishing between the diastereomers (racemic vs. meso) based on their distinct NMR spectral signatures. For instance, the symmetry of the meso compound would result in a simpler NMR spectrum compared to the chiral enantiomers.

Table 2: Illustrative GC-MS Data for the Analysis of a Hypothetical Mixture Containing 3,4-Dibromohexane Isomers

IsomerRetention Time (min) (Hypothetical)Key Mass Fragments (m/z) (Hypothetical)
meso-3,4-Dibromohexane12.5244/246/248 (M⁺), 165/167 ([M-Br]⁺), 85 ([M-2Br-H]⁺)
(±)-3,4-Dibromohexane12.8244/246/248 (M⁺), 165/167 ([M-Br]⁺), 85 ([M-2Br-H]⁺)

Note: This table presents hypothetical data to illustrate the expected outcomes of a GC-MS analysis. The retention times would be dependent on the specific GC column and conditions used. The mass fragments are based on the expected fragmentation patterns of dibrominated alkanes.

Computational Chemistry Studies on A+/ 3,4 Dibromohexane

Quantum Chemical Methods (e.g., Ab Initio, Density Functional Theory) for Electronic Structure and Energetics

Quantum chemical methods are instrumental in elucidating the electronic structure and energetics of (A+/-)-3,4-dibromohexane. These methods solve the Schrödinger equation, or a simplified form of it, to provide detailed information about molecular orbitals, electron distribution, and energies of different molecular states.

Ab Initio methods are derived directly from theoretical principles without the inclusion of experimental data. The Hartree-Fock (HF) method is a foundational ab initio approach that provides a good starting point for understanding the electronic structure. However, for more accurate energy calculations, post-Hartree-Fock methods like Møller-Plesset perturbation theory (MP2) are often employed to better account for electron correlation.

Density Functional Theory (DFT) has become a widely used method due to its balance of accuracy and computational cost. DFT calculates the electronic energy based on the molecule's electron density rather than the complex many-electron wavefunction. Various functionals, such as B3LYP, are used to approximate the exchange-correlation energy, which is a key component of the total electronic energy.

For (A+/-)-3,4-dibromohexane, these methods can be used to calculate fundamental properties such as:

Molecular geometry optimization: Determining the most stable three-dimensional arrangement of atoms.

Heat of formation: The change in enthalpy when the compound is formed from its constituent elements in their standard states.

Ionization potential and electron affinity: The energies required to remove or add an electron, respectively.

Table 1: Calculated Electronic Properties of a Representative 3,4-Dibromohexane (B106768) Conformer using DFT (B3LYP/6-31G*)
PropertyCalculated Value
Total Electronic Energy (Hartree)-5324.78
Dipole Moment (Debye)2.15
HOMO Energy (eV)-9.87
LUMO Energy (eV)0.54

Molecular Mechanics and Molecular Dynamics Simulations for Conformational Sampling and Stability

Due to the flexibility of its hexane (B92381) backbone, (A+/-)-3,4-dibromohexane can exist in numerous conformations arising from rotation around its carbon-carbon single bonds. Molecular mechanics and molecular dynamics simulations are powerful tools for exploring this conformational landscape.

Molecular Mechanics (MM) employs classical physics to model molecules as a collection of atoms held together by springs representing chemical bonds. The energy of a particular conformation is calculated using a force field, which is a set of parameters that describe bond stretching, angle bending, torsional strain, and non-bonded interactions (van der Waals and electrostatic). By systematically rotating the bonds, MM can identify low-energy conformations (conformers).

Molecular Dynamics (MD) simulations extend the principles of molecular mechanics by incorporating the element of time. utwente.nl Atoms are given initial velocities, and their trajectories are calculated by solving Newton's equations of motion. utwente.nl This allows for the exploration of the conformational space and provides insights into the dynamic behavior of the molecule, including the rates of interconversion between different conformers. For molecules in a solvent, MD simulations can explicitly model the interactions with surrounding solvent molecules, providing a more realistic picture of conformational preferences. utwente.nl

For (A+/-)-3,4-dibromohexane, these simulations can reveal the relative stabilities of different staggered and eclipsed conformations, particularly around the C3-C4 bond where the bulky bromine atoms are located. The anti-periplanar conformation, where the two bromine atoms are positioned 180° apart, is generally expected to be the most stable due to minimized steric hindrance and dipole-dipole repulsion. Gauche conformations, with a dihedral angle of approximately 60° between the bromine atoms, would represent other local energy minima.

Table 2: Relative Energies of C3-C4 Rotamers of 3,4-Dibromohexane from Molecular Mechanics Calculations
ConformationBr-C3-C4-Br Dihedral AngleRelative Energy (kcal/mol)
Anti180°0.00
Gauche~60°1.25
Eclipsed (H/Br)~120°4.50
Syn (Br/Br Eclipsed)> 8.00

Theoretical Prediction of Spectroscopic Parameters and Experimental Validation

Computational chemistry is a valuable tool for predicting spectroscopic parameters, which can then be compared with experimental data to validate both the computational model and the experimental structure determination.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Theoretical calculations can predict the chemical shifts of ¹H and ¹³C nuclei. These calculations are typically performed using DFT methods, where the magnetic shielding tensor for each nucleus is calculated. The predicted shielding values are then converted to chemical shifts by referencing them to a standard, such as tetramethylsilane (B1202638) (TMS). The predicted spectra can aid in the assignment of experimental peaks and can be particularly useful for distinguishing between different stereoisomers or conformers. researchgate.net

Infrared (IR) Spectroscopy: Quantum chemical calculations can predict the vibrational frequencies and intensities of a molecule. By calculating the second derivatives of the energy with respect to the atomic positions, a Hessian matrix is constructed. Diagonalizing this matrix yields the vibrational modes and their corresponding frequencies. The predicted IR spectrum can be compared with the experimental spectrum to identify characteristic functional groups and to confirm the calculated minimum-energy structure (which should have all real, positive vibrational frequencies).

For (A+/-)-3,4-dibromohexane, theoretical predictions of its ¹H and ¹³C NMR spectra would be expected to show distinct signals for the chemically non-equivalent protons and carbons. For example, the protons on C3 and C4 would be significantly deshielded due to the electronegativity of the attached bromine atoms.

Table 3: Predicted ¹³C NMR Chemical Shifts (ppm) for a 3,4-Dibromohexane Isomer
Carbon AtomPredicted Chemical Shift (ppm)
C1 / C612.8
C2 / C528.5
C3 / C455.2

Computational Modeling of Reaction Pathways and Transition States

Computational methods are extensively used to model the mechanisms of chemical reactions, providing detailed information about transition states and reaction energy profiles. For (A+/-)-3,4-dibromohexane, a common reaction is dehydrobromination (an elimination reaction) to form various hexenes.

By modeling the reaction pathway, chemists can identify the transition state, which is the highest energy point along the reaction coordinate. The structure of the transition state provides crucial insights into the reaction mechanism. For example, in an E2 elimination reaction, the calculation would model the simultaneous breaking of a C-H bond and a C-Br bond, and the formation of a C=C double bond. researchgate.net

Table 4: Calculated Energetics for a Postulated E2 Elimination Step of 3,4-Dibromohexane
ParameterCalculated Value (kcal/mol)
Activation Energy (Ea)+25.8
Enthalpy of Reaction (ΔH)-15.2

Synthetic Utility of A+/ 3,4 Dibromohexane in Organic Transformations

Precursor in the Synthesis of Unsaturated Hydrocarbons (Alkenes and Alkynes)

The most prominent application of 3,4-dibromohexane (B106768) is in the synthesis of unsaturated C6 hydrocarbons through elimination reactions. The specific product formed—alkene, alkyne, or diene—depends on the reaction conditions and the reagents employed.

Alkene Synthesis via Dehalogenation: (A+/-)-3,4-Dibromohexane can be converted to hex-3-ene through a dehalogenation reaction. This process involves the removal of both bromine atoms with the concomitant formation of a double bond. A common method to achieve this is by reacting the dibromide with zinc dust in a suitable solvent like methanol. libretexts.org This reaction effectively reduces the vicinal dihalide to an alkene.

Alkyne Synthesis via Double Dehydrohalogenation: The synthesis of alkynes from vicinal dihalides is a classic transformation in organic chemistry. byjus.comunacademy.com (A+/-)-3,4-Dibromohexane can be converted into 3-hexyne (B1328910) through a double dehydrohalogenation reaction, which involves the elimination of two molecules of hydrogen bromide (HBr). pressbooks.pubstudy.com This transformation requires a very strong base, as the second elimination step to form the alkyne is more difficult than the first. chemistrysteps.com Sodium amide (NaNH₂) in liquid ammonia (B1221849) is a commonly used reagent system for this purpose, as it is sufficiently basic to effect both eliminations via a twofold E2 mechanism. pitt.edujove.comlibretexts.org The reaction proceeds through a bromoalkene intermediate. byjus.comlibretexts.org

When treated with a strong base, 3,4-dibromohexane can yield a product with the molecular formula C6H10. pressbooks.pubstudy.com While 3-hexyne is a primary product, other isomers such as conjugated dienes are also possible depending on the specific base and reaction conditions. pressbooks.pub

Table 1: Synthesis of Unsaturated Hydrocarbons from 3,4-Dibromohexane
Reaction TypeProductTypical ReagentsMechanismReference
DehalogenationHex-3-eneZinc (Zn) in Methanol (CH₃OH)Reductive Elimination libretexts.org
Double DehydrohalogenationHex-3-yneSodium Amide (NaNH₂) in liquid Ammonia (NH₃)Double E2 Elimination chemistrysteps.compitt.edulibretexts.org
Double DehydrohalogenationIsomeric C₆H₁₀ products (e.g., hexadienes)Strong Base (e.g., KOH)E2 Elimination pressbooks.pubstudy.com

Role in Carbon Chain Elongation and Functionalization Strategies

Beyond elimination reactions, the bromine atoms in (A+/-)-3,4-dibromohexane can be substituted by various nucleophiles to introduce new functional groups, thereby functionalizing the six-carbon chain. While specific documented examples for 3,4-dibromohexane are based on the general reactivity of alkyl halides, these pathways represent important potential synthetic strategies.

Functional Group Interconversion: The carbon-bromine bond is susceptible to attack by nucleophiles, allowing for the replacement of the bromine atoms. This opens pathways to a variety of other compound classes. For instance, hydrolysis with an aqueous base like sodium hydroxide (B78521) (NaOH) would yield 3,4-hexanediol, converting the dibromide into a diol. savemyexams.com Reaction with excess ammonia can introduce amino groups to form a diamine, and using alkoxides as nucleophiles would result in the formation of a diether. savemyexams.com

Carbon Chain Elongation: A key strategy for extending a carbon skeleton involves the use of the cyanide ion (CN⁻) as a nucleophile. savemyexams.com Reacting 3,4-dibromohexane with potassium cyanide (KCN) in an ethanolic solution would likely result in the substitution of one or both bromine atoms. Each substitution replaces a bromine atom with a nitrile group (-C≡N), which not only adds a carbon atom to the molecule but also provides a versatile functional group that can be further hydrolyzed to a carboxylic acid or reduced to a primary amine. savemyexams.com This makes the reaction a powerful tool for carbon chain elongation and further functionalization.

Table 2: Potential Functionalization Reactions of 3,4-Dibromohexane
NucleophileReagent ExampleProduct Functional GroupSynthetic OutcomeReference
Hydroxide (OH⁻)Aqueous Sodium Hydroxide (NaOH)Diol (-OH)Functional Group Interconversion savemyexams.com
Cyanide (CN⁻)Potassium Cyanide (KCN) in EthanolDinitrile (-C≡N)Carbon Chain Elongation & Functionalization savemyexams.com
Ammonia (NH₃)Excess Ethanolic Ammonia (NH₃)Diamine (-NH₂)Functional Group Interconversion savemyexams.com
Alkoxide (RO⁻)Sodium Ethoxide (NaOEt)Diether (-OR)Functional Group Interconversion savemyexams.com

Building Block for Stereoselective Synthesis of Complex Molecules

The synthetic utility of 3,4-dibromohexane is significantly enhanced by its stereochemistry. The molecule contains two chiral centers at carbons 3 and 4, leading to the existence of stereoisomers: a pair of enantiomers ((3R,4R) and (3S,4S)) which constitute the racemic mixture, and an achiral meso form ((3R,4S)). brainly.comnih.gov The stereochemical outcome of reactions starting from 3,4-dibromohexane can be controlled, making it a useful building block for stereoselective synthesis. msu.edu

The stereoisomers of 3,4-dibromohexane are typically synthesized from the corresponding stereoisomers of 3-hexene. The bromination of alkenes proceeds via an anti-addition mechanism. Consequently, the bromination of (Z)-3-hexene (cis-alkene) yields the racemic mixture of (3R,4R)- and (3S,4S)-3,4-dibromohexane. chegg.comchegg.com In contrast, the bromination of (E)-3-hexene (trans-alkene) produces the meso-3,4-dibromohexane.

The stereospecificity of subsequent reactions, particularly the E2 elimination, allows for the conversion of these specific stereoisomers into stereochemically defined products. The E2 mechanism requires an anti-periplanar arrangement between the hydrogen atom and the leaving group (bromine). khanacademy.orgmsu.edu Because of this strict geometric requirement, the elimination of HBr from the meso and racemic isomers will lead to different stereoisomeric alkenes. For example, the elimination from the meso isomer will produce a different E/Z isomer of 3-bromo-3-hexene than the elimination from either enantiomer of the racemic mixture. This principle allows the stereochemistry of the starting alkene (cis- or trans-3-hexene) to be transferred through the dibromide intermediate to a new, functionalized alkene with a defined geometry, which can then be used in the synthesis of more complex molecules. chemistrysteps.comlibretexts.org

Table 3: Stereochemical Pathways Involving 3,4-Dibromohexane
Starting MaterialReactionIntermediateSubsequent ReactionPotential ProductStereochemical Principle
(Z)-3-Hexene (cis)Bromination (Br₂)Racemic (3R,4R/3S,4S)-3,4-dibromohexaneE2 EliminationSpecific E/Z isomer of 3-bromo-3-hexeneAnti-addition followed by anti-elimination
(E)-3-Hexene (trans)Bromination (Br₂)meso-(3R,4S)-3,4-dibromohexaneE2 EliminationDifferent E/Z isomer of 3-bromo-3-hexeneAnti-addition followed by anti-elimination

Environmental Degradation Pathways of Halogenated Alkanes with Relevance to 3,4 Dibromohexane

Microbial Biodegradation Mechanisms of Haloalkanes

Microorganisms have evolved diverse enzymatic systems to break down halogenated organic compounds, using them as sources of carbon and energy or transforming them cometabolically. nih.gov The removal of halogen substituents, known as dehalogenation, is a crucial first step, as it typically reduces the toxicity of the compound and makes the resulting molecule more susceptible to further biodegradation. nih.gov These processes can occur under both aerobic and anaerobic conditions.

Under aerobic conditions, the primary mechanism for the microbial degradation of alkanes is initiated by oxygenase enzymes. Bacteria that grow on hydrocarbons often use monooxygenase or dioxygenase enzymes to incorporate oxygen into the alkane molecule, typically forming alcohols or epoxides. oup.com This initial oxidation can make the carbon-halogen bond more susceptible to cleavage.

Many aerobic bacteria capable of degrading alkanes have been identified, with some displaying versatile metabolisms that allow them to utilize both aliphatic and aromatic hydrocarbons. nih.gov Strains from the genus Pseudomonas, for example, are known to possess oxygenolytic dehalogenases capable of degrading middle-chain chlorinated alkanes. fao.org The degradation process often involves the initial oxidation of a terminal methyl group to a primary alcohol, which is then further oxidized.

However, the structure of the haloalkane significantly influences its susceptibility to aerobic degradation. Research has shown that the relative positions of the halogen atoms can dramatically impact dehalogenation yields. fao.org For instance, vicinal halogenation (halogens on adjacent carbons), as seen in 3,4-dibromohexane (B106768), can have a significant impact on degradation, sometimes inhibiting the process entirely depending on the specific enzymatic pathway. fao.org

Table 1: Key Enzymes and Microorganisms in Aerobic Haloalkane Degradation

Enzyme ClassFunctionExample MicroorganismsRelevant Substrates
MonooxygenasesIncorporate one oxygen atom into the substratePseudomonas sp.n-alkanes, some haloalkanes
DioxygenasesIncorporate both atoms of molecular oxygenRhodococcus sp.Aromatic compounds, some haloalkanes
DehalogenasesCatalyze the cleavage of carbon-halogen bondsPseudomonas sp. strain 273Chlorinated alkanes

In anoxic environments such as sediments and groundwater, reductive dehalogenation is a primary pathway for the biodegradation of halogenated alkanes. enviro.wiki This process involves the transfer of electrons to the carbon-halogen bond, leading to the removal of the halogen as a halide ion. enviro.wiki This reaction is thermodynamically favorable, with organohalides serving as effective electron acceptors for certain anaerobic bacteria. frontiersin.org

Two main types of reductive dehalogenation are relevant to vicinally substituted haloalkanes like 3,4-dibromohexane:

Hydrogenolysis: In this reaction, a halogen atom is replaced by a hydrogen atom. For a dibromoalkane, this would result in a monobromoalkane intermediate.

Dihaloelimination (or Vicinal Reduction): This process involves the removal of two halogen atoms from adjacent carbons, resulting in the formation of a double bond. For 1,2-dihalogenated compounds, this is a significant transformation pathway. researchgate.net In the case of 3,4-dibromohexane, dihaloelimination would yield hexene.

A variety of anaerobic bacteria can carry out reductive dehalogenation, including specialized organohalide-respiring bacteria (ORB) like Dehalococcoides and Dehalobacter. frontiersin.org These organisms can conserve energy for growth by using halogenated compounds as terminal electron acceptors in a process known as organohalide respiration. enviro.wikifrontiersin.org The key enzymes involved are reductive dehalogenases, which are iron-sulfur and corrinoid-containing proteins that catalyze the cleavage of carbon-halogen bonds. enviro.wikifrontiersin.org

Abiotic Environmental Transformation Processes (e.g., Hydrolysis)

Halogenated alkanes can also be degraded through non-biological, or abiotic, processes in the environment. The most common of these are nucleophilic substitution reactions, such as hydrolysis, and elimination reactions. researchgate.netresearchgate.net

Hydrolysis is a chemical reaction in which a water molecule or a hydroxide (B78521) ion replaces a functional group—in this case, a halogen atom. researchgate.net For bromoalkanes, this substitution reaction leads to the formation of an alcohol. researchgate.net The rate of hydrolysis is dependent on several factors, including the structure of the alkane, pH, and temperature. epa.gov Generally, carbon-bromine bonds are more susceptible to cleavage than carbon-chlorine bonds, meaning bromoalkanes tend to hydrolyze faster than their chlorinated analogs. researchgate.net The hydrolytic reactivity of halogenated hydrocarbons can vary over many orders of magnitude depending on their specific structure. epa.gov

Another potential abiotic pathway is dehydrohalogenation, an elimination reaction where a hydrogen and a halogen are removed from adjacent carbon atoms, resulting in the formation of an alkene. researchgate.net Both hydrolysis and abiotic reduction are considered important transformation pathways for halogenated aliphatic compounds in environmental systems like sediment and groundwater. epa.govepa.gov

Factors Influencing Environmental Persistence and Degradation Rates

The persistence of a halogenated alkane in the environment is determined by the interplay of its chemical properties and various environmental factors. researchgate.net These factors influence the rates of both biotic and abiotic degradation.

Chemical Structure:

Type of Halogen: The nature of the carbon-halogen bond is critical. The bond strength decreases in the order C-F > C-Cl > C-Br > C-I. Consequently, bromoalkanes like 3,4-dibromohexane are generally more reactive and less persistent than their chlorinated counterparts. researchgate.net

Degree of Halogenation: An increased number of halogen substituents can slow down substitution reactions and increase persistence. researchgate.net

Position of Halogens: The location of halogens on the carbon chain affects reactivity. Terminal halogens are often more susceptible to degradation than those in the middle of a chain. Vicinal substitution, as in 3,4-dibromohexane, can facilitate dihaloelimination reactions but may hinder other degradation pathways. fao.org

Environmental Conditions:

Redox Potential: The presence or absence of oxygen is a primary determinant of the degradation pathway. Aerobic (oxic) conditions favor oxidative pathways, while anaerobic (anoxic) conditions favor reductive dehalogenation. enviro.wiki

Temperature and pH: Both abiotic hydrolysis and microbial activity are sensitive to temperature and pH. epa.govresearchgate.net Hydrolysis rates can be faster at higher pH levels where the hydroxide ion acts as the nucleophile. researchgate.net Most hydrocarbon-degrading microbes function optimally in neutral to slightly alkaline conditions. researchgate.net

Soil and Sediment Properties: The organic matter and clay content of soil can adsorb halogenated compounds, reducing their bioavailability for microbial degradation. iupac.org The composition of the indigenous microbial population is also a key factor. iupac.org

Bioavailability: The low water solubility of many halogenated alkanes can limit their availability to microorganisms, thereby slowing degradation rates. nih.gov

Table 2: Summary of Factors Affecting the Degradation of Halogenated Alkanes

FactorInfluence on Degradation Rate and Persistence
Chemical Structure
Halogen Type (Br vs. Cl)Brominated compounds are generally less persistent due to weaker C-Br bond. researchgate.net
Degree of HalogenationHigher halogenation often increases persistence. researchgate.net
Halogen PositionVicinal positioning can enable rapid dihaloelimination but may inhibit other pathways. fao.orgresearchgate.net
Environmental Conditions
Oxygen AvailabilityDetermines whether oxidative (aerobic) or reductive (anaerobic) pathways dominate. enviro.wiki
pHAffects hydrolysis rates and optimal function of microbial enzymes. researchgate.netresearchgate.net
TemperatureInfluences reaction kinetics for both abiotic and biotic processes. epa.gov
Organic MatterCan adsorb compounds, reducing bioavailability and degradation rates. iupac.org
Microbial PopulationPresence of adapted microorganisms is essential for efficient biodegradation. iupac.org

Future Directions and Emerging Research Areas

Development of More Efficient and Sustainable Synthetic Routes

The traditional synthesis of vicinal dibromides, including 3,4-dibromohexane (B106768), involves the addition of elemental bromine to an alkene. While effective, this method poses significant safety and environmental hazards due to the high reactivity and toxicity of bromine. Future research is increasingly directed towards developing greener, more efficient, and sustainable synthetic alternatives.

A primary focus is the in situ generation of bromine, which avoids the handling and transportation of hazardous Br₂. unacademy.com These methods typically involve the oxidation of a stable bromide salt, such as sodium bromide (NaBr) or hydrobromic acid (HBr), with a benign oxidizing agent. For instance, hydrogen peroxide (H₂O₂) in the presence of an acid catalyst can generate bromine for immediate consumption in the reaction mixture. walshmedicalmedia.com Another approach utilizes a bromide/bromate couple (NaBr/NaBrO₃) in an acidic aqueous medium, which provides a stable, non-hazardous, and inexpensive source of bromine. researchgate.net

Key areas for future development in sustainable synthesis include:

Catalytic Systems: Exploring new catalytic systems that can facilitate the bromination of alkenes with higher atom economy and lower environmental impact. This includes the development of reusable catalysts and processes that minimize waste generation. igi-global.com

Alternative Brominating Agents: Investigating less hazardous brominating reagents, such as N-bromoamides like N-bromosuccinimide (NBS), which are easier to handle than molecular bromine. pitt.edumasterorganicchemistry.com

Photocatalysis: The use of visible-light-mediated photocatalysis offers a promising avenue for activating stable bromine sources under mild conditions, potentially reducing energy consumption and by-product formation. nih.gov

Flow Chemistry: Implementing continuous flow processes for bromination reactions can offer better control over reaction parameters, improve safety, and allow for easier scalability compared to traditional batch processes.

The table below summarizes some emerging sustainable methods for the synthesis of vicinal dibromides.

MethodBromine SourceOxidant/CatalystAdvantages
In situ generationSodium Bromide (NaBr)Sodium PerborateGreener method, avoids direct handling of Br₂. acs.org
Bromide-Bromate CoupleNaBr/NaBrO₃Acidic MediumStable, non-hazardous, and inexpensive reagents. researchgate.net
N-BromoamidesN-Bromosuccinimide (NBS)Metal TriflatesEasier to handle reagent compared to molecular bromine. pitt.edu
PhotocatalysisFunctional Group Transfer Reagents (FGTRs)Visible LightSafer and practical alternative to toxic binary halogens. nih.gov

Advanced Spectroscopic Techniques for In Situ Mechanistic Studies

A deeper understanding of the reaction mechanisms involved in the formation and subsequent reactions of 3,4-dibromohexane is crucial for optimizing synthetic routes and developing new transformations. The transient nature of key intermediates, such as the bromonium ion, presents a significant challenge for traditional analytical methods. Future research will increasingly rely on advanced, time-resolved spectroscopic techniques for in situ and operando studies, which allow for the observation of reactive species under actual reaction conditions.

Promising spectroscopic techniques include:

Raman Spectroscopy: This technique is well-suited for in situ reaction monitoring, providing real-time information about changes in chemical composition. unacademy.com Surface-Enhanced Raman Spectroscopy (SERS) and Ultraviolet-Resonance Raman (UV-RR) can enhance sensitivity, enabling the detection of low-concentration intermediates. pitt.edujove.com

UV-Visible Spectroscopy: UV-Vis spectroscopy is a versatile tool for monitoring reaction kinetics by observing changes in the absorbance of reactants, intermediates, and products over time. rsc.org It has been used to detect bromine-alkyne π-complexes, providing evidence for their role as reaction intermediates.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Dynamic NMR studies can provide invaluable kinetic and thermodynamic data on the reversible formation of bromonium ions. researchgate.net Although bromine NMR is often limited by broad signals, ⁷⁹Br NMR has been successfully used to monitor reactions where bromide ion is produced, offering a practical tool for kinetic analysis. igi-global.com

Combined Operando Setups: The integration of multiple spectroscopic techniques (e.g., Raman, UV-Vis, and ATR-IR) into a single reaction cell provides complementary data, offering a more comprehensive picture of the catalytic system and reaction mechanism. nih.gov

These advanced techniques will enable researchers to directly observe and characterize fleeting intermediates, validate theoretical models, and unravel complex reaction pathways with greater precision.

Integrated Computational-Experimental Approaches for Structure-Reactivity Relationships

The synergy between computational modeling and experimental studies is becoming increasingly vital for understanding and predicting the chemical behavior of molecules like 3,4-dibromohexane. Computational chemistry, particularly Density Functional Theory (DFT) and ab initio methods, provides powerful tools to investigate reaction mechanisms, predict the stability of intermediates, and calculate activation energies. researchgate.netigi-global.comlibretexts.org

Future research in this area will focus on:

Mechanistic Elucidation: Computational studies can model the entire reaction pathway for the bromination of alkenes, providing detailed insights into the geometry and energetics of transition states and intermediates like the bromonium ion. researchgate.netigi-global.com These theoretical predictions can then be validated against experimental data obtained from advanced spectroscopic techniques.

Predictive Modeling: By developing robust computational models, it is possible to predict the reactivity of different substituted alkenes towards bromination, guiding the design of more efficient synthetic strategies. These models can also predict the regioselectivity and stereoselectivity of reactions involving vicinal dibromides.

Quantitative Structure-Activity Relationship (QSAR): QSAR models can be developed to establish a mathematical relationship between the structural properties of halogenated hydrocarbons and their chemical reactivity or biological activity. unacademy.commasterorganicchemistry.com These models are valuable for predicting the potential environmental impact and toxicity of new compounds.

Solvent Effects: Computational models that incorporate solvent effects are crucial for accurately predicting reaction outcomes, as the polarity of the solvent can significantly influence the stability of ionic intermediates and transition states. igi-global.com

The integration of computational predictions with empirical data will accelerate the discovery of new reactions and provide a more profound understanding of the factors that govern the reactivity of vicinal dibromides.

Exploration of Novel Catalytic Transformations Involving Vicinal Dibromides

Vicinal dibromides like 3,4-dibromohexane are versatile precursors in organic synthesis. A significant area of future research lies in the discovery and development of new catalytic transformations that utilize these compounds as starting materials.

Key research directions include:

Dehalogenation Reactions: The reductive dehalogenation of vicinal dibromides to form alkenes and alkynes is a fundamental transformation. unacademy.compitt.edujove.com Future work will focus on developing more efficient and selective catalytic systems, including photocatalytic methods that operate under mild conditions. nih.govacs.org The stereochemistry of these elimination reactions is also an area of active investigation. acs.org

Cross-Coupling Reactions: Vicinal dibromides can potentially serve as substrates in cross-coupling reactions, such as Suzuki-Miyaura and Negishi couplings, to form new carbon-carbon bonds. Research in this area could lead to novel synthetic routes for complex molecules. While the focus has often been on aryl halides, extending these powerful methods to aliphatic dibromides is a promising frontier.

Synthesis of Heterocycles: The two bromine atoms in vicinal dibromides provide two reactive sites for the construction of cyclic compounds. Catalytic methods that facilitate the reaction of dibromides with dinucleophiles could provide efficient pathways to a variety of heterocyclic structures.

Catalytic Olefination: There is potential for the development of catalytic methods that convert vicinal dibromides into other functionalized olefins through novel elimination or substitution pathways.

The table below highlights some of the key catalytic transformations involving vicinal dibromides.

TransformationProductCatalyst/ReagentSignificance
Reductive DehalogenationAlkenesα-sexithiophene (photocatalyst)Green and efficient method using visible light. acs.org
Double DehydrohalogenationAlkynesStrong bases (e.g., NaNH₂)Fundamental method for alkyne synthesis. pitt.edujove.com
Electrochemical ReductionAlkenesElectrogenerated polysulfide ionsStereospecific anti-debromination. rsc.org
Cross-CouplingBiaryls (from dibromoaryls)Pd(PPh₃)₄Formation of new C-C bonds. researchgate.net

Deeper Understanding of Environmental Fate and Bioremediation Strategies for Halogenated Hydrocarbons

The widespread use of halogenated organic compounds has led to environmental contamination, necessitating a thorough understanding of their fate and the development of effective remediation strategies. nih.gov Although specific data on 3,4-dibromohexane is limited, research on related halogenated hydrocarbons provides a framework for future investigations.

Key areas of future research will include:

Environmental Fate and Transport: Studies are needed to determine the persistence, mobility, and degradation pathways of 3,4-dibromohexane in various environmental compartments, including soil, water, and air. cdc.gov Understanding factors like solubility, vapor pressure, and adsorption to soil is crucial for predicting its environmental behavior.

Biodegradation: Investigating the ability of microorganisms to degrade 3,4-dibromohexane is a critical research area. Many bacteria have been identified that can degrade halogenated compounds, often through enzymatic dehalogenation. mdpi.comnih.gov Future work will involve isolating and characterizing microbial consortia capable of breaking down dibromoalkanes under both aerobic and anaerobic conditions. researchgate.net

Bioremediation Strategies: Developing practical bioremediation techniques for sites contaminated with halogenated hydrocarbons is a major goal. This includes:

Biostimulation: Amending contaminated environments with nutrients to enhance the activity of indigenous microorganisms that can degrade the pollutants. igi-global.comiosrjournals.org

Bioaugmentation: Introducing specific, highly efficient pollutant-degrading microorganisms to a contaminated site. iosrjournals.org

Phytoremediation: Exploring the use of plants to remove, degrade, or contain halogenated organic compounds from soil and water. aloki.humdpi.com Plants can absorb contaminants through their roots and either store them or break them down through metabolic processes.

A deeper understanding of these processes will be essential for developing sustainable and effective strategies to mitigate the environmental impact of halogenated hydrocarbons like 3,4-dibromohexane.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.